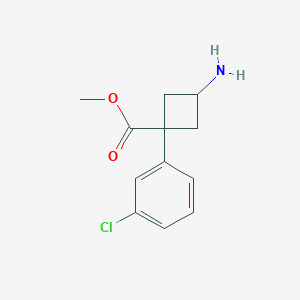
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with an amino group, a chlorophenyl group, and a carboxylate ester group. It is used in various research and industrial applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with cyclobutanone in the presence of a suitable catalyst to form the cyclobutane ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing the reactants in a suitable solvent.
Cyclization: Using a catalyst to promote the formation of the cyclobutane ring.
Esterification: Reacting the intermediate with methanol to form the ester.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate
- Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14ClNO2
- Molecular Weight : 239.70 g/mol
- CAS Number : 1889601-85-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group and the chlorophenyl moiety enhances its binding affinity, potentially leading to modulation of enzymatic activity or receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity, impacting cellular responses to various stimuli.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains. The presence of the chlorine atom appears to enhance its lipophilicity, improving its ability to penetrate bacterial membranes.
- Antitumor Effects : Some studies have indicated that cyclobutane derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy.
- Neuroprotective Properties : There is emerging evidence that compounds with similar structures may possess neuroprotective effects, which warrants further investigation into this compound's potential in neurodegenerative diseases.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Properties
Molecular Formula |
C12H14ClNO2 |
|---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
KKSNTJFFJHTCPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















